molecular formula C15H27NO11 B11830458 Methyl 3-O-(2-acetamido-2-deoxy-b-D-galactopyranosyl)-a-D-galactopyranoside

Methyl 3-O-(2-acetamido-2-deoxy-b-D-galactopyranosyl)-a-D-galactopyranoside

Cat. No.: B11830458
M. Wt: 397.37 g/mol
InChI Key: USJPBCYUZSGJII-AJCPYZHHSA-N
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Description

Methyl 3-O-(2-acetamido-2-deoxy-b-D-galactopyranosyl)-a-D-galactopyranoside: is a complex carbohydrate derivative. It is a methyl glycoside that contains both galactose and N-acetylgalactosamine units. This compound is often used in biochemical research due to its unique structural properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-O-(2-acetamido-2-deoxy-b-D-galactopyranosyl)-a-D-galactopyranoside typically involves the glycosylation of methyl galactopyranoside with a suitably protected N-acetylgalactosamine donor. The reaction is often catalyzed by a Lewis acid such as boron trifluoride etherate. The reaction conditions usually require anhydrous solvents and low temperatures to ensure high yields and selectivity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve enzymatic synthesis using glycosyltransferases. These enzymes can transfer the N-acetylgalactosamine moiety to the methyl galactopyranoside acceptor in a highly specific manner, reducing the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the N-acetylgalactosamine unit can be reduced to form an alcohol.

    Substitution: The hydroxyl groups can be substituted with various functional groups such as halides or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Reagents such as thionyl chloride (SOCl2) or alkyl halides can be used under basic conditions.

Major Products:

    Oxidation: Formation of galacturonic acid derivatives.

    Reduction: Formation of galactitol derivatives.

    Substitution: Formation of various alkyl or halogenated derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex carbohydrates and glycoconjugates. It is also used in the study of glycosylation reactions and mechanisms.

Biology: In biological research, it is used to study cell surface interactions and carbohydrate-protein interactions. It serves as a model compound for understanding the role of glycosylation in cellular processes.

Medicine: Methyl 3-O-(2-acetamido-2-deoxy-b-D-galactopyranosyl)-a-D-galactopyranoside is investigated for its potential in drug delivery systems and as a therapeutic agent in the treatment of diseases related to glycosylation disorders.

Industry: In the industrial sector, this compound is used in the production of bioactive materials and as an additive in various biochemical assays.

Mechanism of Action

The compound exerts its effects primarily through its interactions with specific carbohydrate-binding proteins, known as lectins. These interactions can modulate various cellular processes, including cell signaling, adhesion, and immune responses. The molecular targets include cell surface receptors and enzymes involved in glycosylation pathways.

Comparison with Similar Compounds

  • Methyl 3-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-a-D-galactopyranoside
  • Methyl 3-O-(2-acetamido-2-deoxy-b-D-mannopyranosyl)-a-D-galactopyranoside

Comparison:

  • Structural Differences: The primary difference lies in the type of sugar unit attached to the galactopyranoside. While the target compound contains N-acetylgalactosamine, the similar compounds contain N-acetylglucosamine or N-acetylmannosamine.
  • Biological Activity: These structural differences can lead to variations in biological activity and specificity towards different lectins and enzymes.
  • Applications: While all these compounds are used in glycosylation studies, their specific applications may vary based on their unique interactions with biological molecules.

Properties

Molecular Formula

C15H27NO11

Molecular Weight

397.37 g/mol

IUPAC Name

N-[(2S,3R,4R,5R,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C15H27NO11/c1-5(19)16-8-11(22)9(20)6(3-17)25-14(8)27-13-10(21)7(4-18)26-15(24-2)12(13)23/h6-15,17-18,20-23H,3-4H2,1-2H3,(H,16,19)/t6-,7-,8-,9+,10+,11-,12-,13+,14+,15+/m1/s1

InChI Key

USJPBCYUZSGJII-AJCPYZHHSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@@H]([C@@H]2O)OC)CO)O)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC)CO)O)CO)O)O

Origin of Product

United States

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